N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-4-8-11(17)15-10-7-5-6-9-12(10)14(19)16(2)13(9)18/h5-7H,3-4,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVAOOCMBDEQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of solvents such as toluene or acetic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted isoindoline derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling proteins and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)Pentanamide (Albendazole Derivative)
Structure and Synthesis: N-(4-methoxyphenyl)pentanamide is a simplified albendazole derivative synthesized via coupling 4-anisidine with pentanoic acid . Its structure replaces albendazole’s benzimidazole-carbamate with a methoxyphenyl-pentanamide group, enhancing synthetic accessibility and reducing cytotoxicity .
Key Properties :
- Anthelmintic Activity : Exhibits time- and concentration-dependent activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity (cell viability >90% vs. albendazole’s 30–50% reduction) .
- Drug-Likeness : Adheres to Lipinski’s Rule of Five, with optimal logP (2.8), topological polar surface area (TPSA = 61.4 Ų), and synthetic accessibility (SAscore = 2.1 vs. albendazole’s 4.3) .
- Pharmacokinetics : Predicted blood-brain barrier (BBB) permeability and CYP450 inhibition, similar to albendazole .
Table 1: Physicochemical Comparison
3-Chloro-N-phenyl-phthalimide
Structure and Applications: This isoindolinone derivative (Fig. 1, ) features a chlorinated aromatic ring, influencing its electronic profile and reactivity. It serves as a monomer for polyimide synthesis but lacks direct pharmacological data in the evidence .
Contrast with Target Compound :
- No anthelmintic data is reported, highlighting the role of substituent choice in biological activity.
PROTAC Degrader 5d ()
Structure : 4-(4-(3-Benzyl-ureido)phenyl)piperazin-1-yl)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide shares the 1,3-dioxoisoindolin-4-yl-pentanamide core but includes a dioxopiperidinyl group for proteolysis-targeting chimera (PROTAC) activity .
Key Differences :
- The dioxopiperidinyl group enhances hydrophilicity (TPSA >120 Ų) and enables protein degradation, unlike the simpler methyl substituent in the target compound.
- Synthesized via multi-step coupling, reflecting higher complexity (HRMS: m/z 837.3802) .
Sulfonamide-Pentanamide Derivatives ()
Examples : N4-Valeroylsulfathiazole and analogs feature a pentanamide linked to sulfonamide groups, demonstrating antitubercular activity .
Contrast :
- Sulfonamide groups increase TPSA (>100 Ų) and hydrogen-bonding capacity, reducing BBB permeability compared to isoindolinone derivatives.
- Biological activity shifts from antiparasitic (N-(4-methoxyphenyl)pentanamide) to antimicrobial, underscoring substituent-driven target specificity.
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Structural Characteristics
This compound belongs to the isoindoline-1,3-dione family, characterized by a dioxoisoindoline core. This structural motif is known for its diverse reactivity and potential therapeutic applications. The compound's specific substitution pattern enhances its chemical and biological properties, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells.
Target Interactions
- Enzymatic Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is facilitated by hydrogen bonding and hydrophobic interactions with target molecules.
- Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways critical for various biological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial and antifungal activities. The phthalimide moiety in these compounds is suggested to interact with cytochrome P450 enzymes in fungi, contributing to their efficacy against microbial pathogens.
Antitumor Activity
The compound has shown potential in cancer research. Isoindoline derivatives are being investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies have demonstrated that related compounds can modulate the expression of oncogenes and tumor suppressor genes, leading to reduced tumor viability .
Case Studies and Experimental Data
Several studies have explored the biological effects of isoindoline derivatives:
- Cytotoxicity Assays : In vitro assays have demonstrated that certain isoindoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in multiple myeloma cells .
- Mechanistic Insights : Detailed biochemical analyses have revealed that these compounds can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. This suggests that this compound may activate intrinsic apoptotic pathways .
- Animal Models : Animal studies have shown promising results regarding the compound's safety profile and therapeutic efficacy. Dosage effects were observed where higher concentrations led to significant reductions in tumor size without major adverse effects on normal tissues.
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide and its analogs?
- Methodological Answer : Synthesis often employs multicomponent reactions (MCRs) using isocyanides. For example:
- Isocyanide-based MCRs : Patil et al. (2012) synthesized analogous pentanamide derivatives via three-component reactions (isocyanide, aldehyde, amine) under mild conditions, achieving yields up to 69% .
- Allyl amine incorporation : Schiltz (2010) utilized allyl amines and nitroaryl groups in MCRs, followed by purification via column chromatography and characterization via HRMS and IR spectroscopy .
Q. Table 1: Representative Synthetic Protocols
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard:
- SHELX : Handles small-molecule refinement, including twinned data and high-resolution macromolecular crystals. Iterative refinement cycles with bond-length/angle restraints improve accuracy .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry and steric effects .
Advanced Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?
- Methodological Answer : Discrepancies may arise from crystal disorder or thermal motion. Strategies include:
Q. What role do hydrogen bonding patterns play in the compound’s stability and solubility?
- Methodological Answer : Graph set analysis (Bernstein et al., 1995) categorizes hydrogen bonds into motifs (e.g., chains, rings). For example:
Q. Table 2: Hydrogen Bond Parameters in Analogs
| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Graph Set | Thermal Stability (°C) | Reference |
|---|---|---|---|---|---|
| N-H···O=C | 2.89 | 155 | D(2) | 110-121 | |
| O-H···N (amide) | 2.95 | 160 | R₂²(8) | >100 |
Q. How can structure-activity relationship (SAR) studies optimize biological activity in pentanamide derivatives?
- Methodological Answer : Functional group substitution is critical. For example:
- Dopamine receptor selectivity : Blass et al. (2021) modified arylpiperazine moieties in pentanamide derivatives, achieving 100-fold D3/D2 selectivity via steric adjustments (e.g., 4-aryl vs. 3-aryl substitution) .
- Assays : Radioligand binding (Kd values) and molecular docking (e.g., Glide SP mode) validate interactions. LogP adjustments (2.5-4.0) balance solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
